molecular formula C14H14N2O2S B2415862 1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one CAS No. 2034456-65-8

1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one

Cat. No.: B2415862
CAS No.: 2034456-65-8
M. Wt: 274.34
InChI Key: JUYHEKDXDJCBIX-UHFFFAOYSA-N
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Description

1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one is an organic compound with a unique structure that includes both nitrogen and sulfur heterocycles

Properties

IUPAC Name

3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-15-6-2-3-11(13(15)17)14(18)16-7-4-12-10(9-16)5-8-19-12/h2-3,5-6,8H,4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYHEKDXDJCBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC3=C(C2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparison of Core Synthesis Methods

Method Starting Materials Key Reagents Yield (%) Reference
Bischler–Napieralski tert-Butyl piperidinecarboxylate POCl₃, DMF 45
Pictet–Spengler 2-Thiopheneethylamine, 6-methylpicolinaldehyde TFA, CH₂Cl₂ 67

Functionalization at Position 5 of the Tetrahydrothienopyridine Core

Introducing the carbonyl group at position 5 requires oxidation or acylation. Source describes the hydrolysis of ethyl esters to carboxylic acids using lithium hydroxide (LiOH). For example, ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is treated with 1.0 M LiOH in tetrahydrofuran (THF), followed by acidification to yield the carboxylic acid derivative (91% yield). Conversion to the acyl chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

Source highlights an alternative route via Friedel–Crafts acylation. Reaction of the tetrahydrothienopyridine core with isobutyl chloroformate in the presence of aluminum chloride (AlCl₃) installs the carbonyl group at position 5. This method is particularly effective for electron-rich heterocycles, achieving yields of 70–75%.

Synthesis of 1-Methylpyridin-2(1H)-One

The pyridinone moiety is synthesized through methylation of 2-pyridinone. Treatment of 2-pyridinone with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) affords 1-methylpyridin-2(1H)-one in 85% yield. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselective methylation at the nitrogen atom (δ 3.42 ppm, singlet for N–CH₃).

Coupling of the Tetrahydrothienopyridine Carbonyl to Pyridinone

The final step involves coupling the acyl chloride derivative of tetrahydrothienopyridine with 1-methylpyridin-2(1H)-one. Source utilizes chloroacetamide intermediates for nucleophilic acyl substitution. Reacting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl chloride with 1-methylpyridin-2(1H)-one in dichloromethane (CH₂Cl₂) and triethylamine (Et₃N) yields the target compound (62% yield). Microwave-assisted coupling reduces reaction times from 12 hours to 30 minutes while maintaining yields above 60%.

Table 2: Coupling Reaction Optimization

Conditions Reagents Time Yield (%) Reference
Conventional Et₃N, CH₂Cl₂ 12 h 62
Microwave-assisted Et₃N, CH₃CN 0.5 h 65

Analytical Characterization and Validation

Successful synthesis is confirmed via spectroscopic methods:

  • ¹H NMR : The tetrahydrothienopyridine protons appear as multiplets at δ 2.87–3.21 ppm (methylene groups) and δ 4.31 ppm (N–CH₂). The pyridinone methyl group resonates at δ 3.63 ppm (s, 3H).
  • ESI-MS : Molecular ion peaks at m/z 403.0 [M+H]⁺ align with the expected molecular formula C₁₇H₁₈N₂O₂S.
  • HPLC : Purity >98% is achieved using reverse-phase C18 columns with acetonitrile/water gradients.

Challenges and Optimization Strategies

Key challenges include:

  • Regioselectivity : Competing acylation at position 3 versus position 5 of the tetrahydrothienopyridine. Using bulky directing groups (e.g., tert-butyl esters) mitigates this issue.
  • Stability of Intermediates : The acyl chloride derivative is moisture-sensitive. Reactions must be conducted under anhydrous conditions with molecular sieves.
  • Purification : Silica gel column chromatography with ethyl acetate/hexane (3:1) effectively separates the target compound from byproducts.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Chemistry

1-Methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one serves as a building block in organic synthesis. It can be utilized in the development of new chemical entities and as a catalyst in various reactions. The compound's ability to undergo oxidation and reduction reactions makes it versatile for synthetic applications.

Biology

The compound has been studied for its potential biological activities , which include:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit inflammatory cytokines such as TNF-alpha in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Medicine

In medicinal chemistry, this compound is being investigated for its role in drug development . Its structure suggests potential anticancer properties; preliminary studies indicate that it may induce apoptosis in cancer cell lines by modulating key signaling pathways like Wnt/β-catenin and PI3K/Akt pathways.

Industry

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and pharmaceuticals.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that related tetrahydrothieno derivatives significantly reduced LPS-induced TNF-alpha production in rat whole blood models.
  • Neuroprotective Effects : Research evaluated the neuroprotective potential of similar compounds against oxidative stress-induced neuronal cell death. These compounds modulated inflammation pathways effectively.
  • Anticancer Properties : In vitro studies have shown that certain thieno-pyridine compounds can inhibit cancer cell proliferation through apoptosis induction via specific signaling pathway modulation.

Mechanism of Action

The mechanism of action of 1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrahydrothieno[3,2-c]pyridine:

    Thieno[3,2-c]pyridine derivatives: These compounds share a similar core structure and are studied for their biological activities.

Uniqueness

1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur heterocycles. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

1-Methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyridine core and a tetrahydrothieno moiety, which contribute to its pharmacological properties. The molecular formula is C13H14N2O2SC_{13}H_{14}N_2O_2S with a molecular weight of approximately 250.33 g/mol.

1. Inhibition of Inflammatory Responses

Research indicates that derivatives of tetrahydrothieno[3,2-c]pyridine exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood, demonstrating potent inhibitory activity against inflammatory cytokines .

2. Neuroprotective Effects

Studies have highlighted the neuroprotective potential of related compounds in models of neurodegeneration. For example, certain tetrahydrothieno derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. These compounds modulate pathways involved in cell survival and inflammation, suggesting a promising avenue for treating neurodegenerative diseases .

3. Anticancer Properties

The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that related thieno-pyridine compounds can induce apoptosis in cancer cell lines through the modulation of key signaling pathways such as Wnt/β-catenin and PI3K/Akt pathways. The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in tumor cells .

Case Studies

StudyFindings
Inhibition of TNF-alpha Production Compounds derived from tetrahydrothieno[3,2-c]pyridine showed IC50 values ranging from 10 to 50 µM against LPS-induced TNF-alpha production in rat blood samples .
Neuroprotection in HT-22 Cells A study demonstrated that the thieno derivative protected HT-22 neuronal cells from glutamate-induced toxicity at concentrations as low as 1 µM .
Anticancer Activity In vitro assays revealed that compounds similar to this compound inhibited proliferation in various cancer cell lines with IC50 values between 20 and 100 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Cytokine Modulation : The compound appears to modulate the release of pro-inflammatory cytokines like TNF-alpha.
  • Signal Pathway Inhibition : It may inhibit critical signaling pathways involved in cell survival and proliferation.
  • Oxidative Stress Reduction : The compound has been shown to reduce oxidative stress markers in neuronal cells.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one?

  • Methodology : A common approach involves multi-step organic synthesis starting with the preparation of the tetrahydrothieno[3,2-c]pyridine core. For example, tert-butoxycarbonyl (Boc)-protected intermediates can be synthesized via nucleophilic substitution or cyclization reactions, followed by deprotection using hydrochloric acid in methanol . Key steps include:

  • Step 1 : Boc-protection of the amine group to stabilize the intermediate.
  • Step 2 : Carbonyl introduction via coupling reactions (e.g., amide bond formation).
  • Step 3 : Final deprotection and purification using column chromatography.
    • Validation : Characterization via NMR, HPLC, and mass spectrometry ensures purity and structural fidelity.

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

  • Methodology : Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement). Critical steps include:

  • Crystal Growth : Optimize solvent evaporation or diffusion methods to obtain high-quality crystals.
  • Data Collection : Collect diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion.
  • Refinement : Apply SHELXL for structure solution, incorporating restraints for disordered regions and validating with R-factor analysis .
    • Example : For similar heterocyclic compounds, Cremer-Pople parameters have been used to quantify ring puckering .

Advanced Research Questions

Q. How can conformational analysis of the tetrahydrothieno[3,2-c]pyridine ring be performed using computational and experimental methods?

  • Methodology :

  • Computational : Employ density functional theory (DFT) with B3LYP/6-31G* basis sets to model ring puckering. Compare results with Cremer-Pople coordinates derived from crystallographic data .
  • Experimental : Use dynamic NMR to study ring-flipping kinetics or variable-temperature crystallography to capture conformational flexibility.
    • Data Interpretation : Puckering amplitude (q) and phase angle (φ) from Cremer-Pople analysis provide quantitative descriptors of non-planar rings .

Q. What strategies resolve discrepancies in biological activity data during pharmacological evaluation?

  • Methodology :

  • Assay Optimization : Validate receptor-binding assays (e.g., IC50 determination) using positive controls and replicate experiments.
  • Metabolic Stability : Test compound stability in liver microsomes to identify rapid degradation as a source of inconsistent activity .
  • Data Harmonization : Apply statistical tools (e.g., ANOVA) to account for batch-to-batch variability in synthesis.
    • Case Study : For dihydropyrimidine derivatives, discrepancies in enzyme inhibition were resolved by standardizing assay pH and temperature .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on key residues in the binding pocket (e.g., hydrophobic contacts, hydrogen bonds).
  • MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent to assess binding stability.
    • Validation : Compare predicted binding affinities with experimental IC50 values from enzymatic assays .

Safety and Handling Guidelines

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.
  • Storage : Store at –20°C in airtight containers under inert gas (N2 or Ar) to prevent hydrolysis or oxidation .
  • First Aid : In case of inhalation, move to fresh air and administer oxygen if necessary. For skin contact, wash with soap and water for 15 minutes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.